molecular formula C17H16N2O2 B1175066 1-[(3-Aminopropyl)amino]anthraquinone CAS No. 13556-29-1

1-[(3-Aminopropyl)amino]anthraquinone

Cat. No.: B1175066
CAS No.: 13556-29-1
M. Wt: 280.32 g/mol
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Description

1-[(3-Aminopropyl)amino]anthraquinone ( 22366-99-0) is a specialist anthraquinone derivative of high interest in research and development. With the molecular formula C 18 H 19 N 3 O 2 and a molecular weight of 309.36 g/mol, this compound is part of the aminoalkylamino anthraquinone class, which is known for its vibrant color properties . Its structure features both a primary amino group and a methylamino group attached to the anthraquinone core, a configuration that is key to its function as a precursor for the synthesis of more complex dyes, including vibrant blue shades . This makes it a valuable intermediate for developing novel dyes for textile and specialty chemical applications. Beyond its utility in dye chemistry, this compound holds significant value for biomedical research. Anthraquinones with amino substituents are actively investigated for their potent biological activities . Recent research into anthraquinone derivatives highlights their promising antibacterial properties, with studies indicating that the nature of the substituents is critically linked to their efficacy . The polar aminoalkyl chain in this compound may contribute to such activity, with potential mechanisms of action including the inhibition of biofilm formation and disruption of bacterial cell walls . Furthermore, as a member of the anthraquinone family, it may also serve as a scaffold in studies exploring regulators of reactive oxygen species (ROS), which is a pathway of interest in oxidative stress-related diseases . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminopropylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,19H,4,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVKRZHLEQPZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869300
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
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Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13556-29-1
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13556-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of 1-[(3-Aminopropyl)amino]anthraquinone

The synthesis of this compound primarily relies on the introduction of the (3-aminopropyl)amino group onto the anthraquinone (B42736) scaffold. This is most commonly achieved through nucleophilic substitution reactions, where a suitable leaving group on the anthraquinone precursor is displaced by the amine.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the amination of the anthraquinone core. The electron-withdrawing nature of the carbonyl groups in the anthraquinone system facilitates this type of reaction, particularly at the α-positions (C1, C4, C5, C8).

The synthesis of this compound can be accomplished by reacting a 1-substituted anthraquinone precursor with 1,3-diaminopropane (B46017). Common precursors include 1-chloroanthraquinone (B52148), 1-nitroanthraquinone (B1630840), or anthraquinone-1-sulfonic acid. The reaction with 1-chloroanthraquinone involves the direct displacement of the chloride ion by one of the amino groups of 1,3-diaminopropane. To favor monosubstitution and prevent the formation of the bis-anthraquinone derivative, an excess of 1,3-diaminopropane is typically employed.

Another approach involves the use of 1-nitroanthraquinone, where the nitro group is displaced by the amine. This reaction often requires more forcing conditions compared to the displacement of a halogen. Alternatively, the sulfonate group in anthraquinone-1-sulfonic acid can be substituted, though this method is less common in modern synthesis. googleapis.comjournalajacr.comgoogle.com

A general representation of the nucleophilic substitution reaction is the reaction of 1-chloroanthraquinone with an excess of 1,3-diaminopropane.

The amination of anthraquinone precursors can be performed with or without a catalyst. However, the use of catalysts often improves the reaction rate and yield. Copper-based catalysts, such as copper(I) iodide, copper(I) oxide, or copper powder, are frequently used in what is known as the Ullmann condensation or Ullmann-type reaction. ifmmi.comgoogle.com These catalysts facilitate the coupling of the amine with the aryl halide (the anthraquinone precursor). The reaction typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene, and elevated temperatures, often exceeding 150°C. ifmmi.com The presence of a base, such as potassium carbonate or sodium acetate, is also common to neutralize the acid formed during the reaction.

In some instances, the amination can proceed without a metal catalyst, especially when a highly reactive precursor is used or under high-temperature and high-pressure conditions. googleapis.com The choice of solvent and temperature is crucial and is optimized to ensure sufficient reactivity while minimizing side reactions.

Table 1: General Conditions for Nucleophilic Amination of Anthraquinones

PrecursorAmineCatalystSolventTemperature (°C)
1-Chloroanthraquinone1,3-DiaminopropaneCu(I) salt (e.g., CuI)NMP, DMF150-210
1-Nitroanthraquinone1,3-DiaminopropaneNone or BaseHigh-boiling polar>150
Anthraquinone-1-sulfonic acid1,3-DiaminopropaneNone or BaseWater, polar organicHigh

This table represents generalized conditions and specific parameters can vary based on detailed experimental procedures.

Continuous-Flow Synthesis Approaches

Continuous-flow technology offers a safer and more efficient alternative to traditional batch synthesis for certain hazardous reactions. While specific studies on the continuous-flow synthesis of this compound are not widely reported, the synthesis of its parent compound, 1-aminoanthraquinone (B167232), via high-temperature ammonolysis of 1-nitroanthraquinone has been successfully demonstrated using a continuous-flow method. This approach allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety and yield. It is plausible that a similar strategy could be adapted for the synthesis of this compound by reacting an anthraquinone precursor with 1,3-diaminopropane in a continuous-flow reactor.

Comparison of Synthetic Pathways: Efficiency and Selectivity

The choice of synthetic pathway for this compound depends on factors like precursor availability, cost, and desired purity.

From 1-Chloroanthraquinone: This is often a preferred route due to the good leaving group ability of the chloride. The reaction can be catalyzed by copper, leading to good yields. A key challenge is controlling the selectivity to obtain the mono-substituted product, which is typically managed by using a large excess of the diamine.

From 1-Nitroanthraquinone: This route avoids the use of halogenated precursors but may require harsher reaction conditions to displace the nitro group. This can sometimes lead to lower selectivity and the formation of byproducts.

From Anthraquinone-1-sulfonic acid: This method is historically significant but is often less efficient and generates more waste compared to the other routes.

The Ullmann condensation, while effective, often requires high temperatures and stoichiometric amounts of copper, which can be environmentally concerning. Modern advancements have led to the development of more active catalytic systems that can operate under milder conditions.

Derivatization and Structural Modification of the Anthraquinone Core

The this compound molecule possesses several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The anthraquinone core itself can be subjected to various reactions, although the presence of the amino-containing side chain can influence the reactivity and regioselectivity of these transformations.

Further derivatization can occur at the terminal amino group of the (3-aminopropyl)amino side chain. This primary amine can readily undergo reactions such as acylation, alkylation, or Schiff base formation, allowing for the attachment of various functional groups.

Additionally, the anthraquinone ring system can be modified. For instance, other positions on the anthraquinone nucleus can be functionalized through electrophilic substitution reactions, although the deactivating effect of the carbonyl groups and the directing effect of the existing amino group must be considered. For example, sulfonation or nitration could potentially introduce new substituents onto the aromatic rings.

Furthermore, the carbonyl groups of the anthraquinone core can be chemically altered. Reduction of one or both carbonyls can lead to hydroquinone (B1673460) or anthrone (B1665570) derivatives, which would significantly change the electronic and structural properties of the molecule. The synthesis of a novel cysteine-incorporated anthraquinone derivative has been reported, demonstrating that the core can be modified to incorporate other functional moieties. mdpi.com

Table 2: Potential Sites for Derivatization of this compound

Site of ModificationType of ReactionPotential Functional Groups to Introduce
Terminal Amino GroupAcylation, Alkylation, etc.Amides, other alkyl groups, imines
Anthraquinone RingElectrophilic SubstitutionSulfonic acids, nitro groups
Carbonyl GroupsReductionHydroxyl groups

Modification of the Aminoalkyl Side Chain

Variation of Alkyl Chain Length and Branching

The length and branching of the alkylamino side chain attached to the 1-position of the anthraquinone core can be readily varied. This is typically achieved by reacting a suitable 1-substituted anthraquinone precursor, such as 1-chloroanthraquinone or 1-nitroanthraquinone, with different alkylenediamines. For instance, while 1,3-diaminopropane yields the title compound, using 1,2-diaminoethane or 1,4-diaminobutane (B46682) would result in analogues with shorter or longer alkyl chains, respectively.

Studies on related bis(substituted aminoalkylamino)anthraquinones have shown that the nature of the aminoalkyl side chain is a critical determinant of their biological activity. For example, the antineoplastic activity of some anthraquinones is sensitive to the specific structure of the side chain. nih.gov While direct comparative studies on the impact of varying the alkyl chain length for this compound are not extensively detailed in the reviewed literature, the synthesis of a range of 1-[(aminoalkyl)amino]anthracene-9,10-diones has been reported, indicating the feasibility of such modifications. nih.govnih.gov For example, 1-methylaminoanthraquinone has been synthesized from potassium anthraquinone-1-sulfonate and aqueous methylamine. nih.gov The general synthetic approach involves the nucleophilic substitution of a leaving group on the anthraquinone ring with the desired aminoalkylamine. googleapis.comnih.govnih.gov

The introduction of branching into the alkyl chain can be accomplished by using substituted diamines in the initial synthesis. For example, reacting a 1-substituted anthraquinone with a branched diamine like 1,2-diaminopropane (B80664) would introduce a methyl group on the alkyl backbone.

Table 1: Examples of 1-((Aminoalkyl)amino)anthraquinone Analogs with Varied Side Chains
Alkylamine UsedResulting Side ChainReference
Methylamine-NH-CH₃ nih.gov
Ethylenediamine-NH-(CH₂)₂-NH₂ researchgate.net
1,3-Diaminopropane-NH-(CH₂)₃-NH₂-
1,4-Diaminobutane-NH-(CH₂)₄-NH₂ nih.gov
Introduction of Additional Functional Groups

The terminal amino group of the (3-aminopropyl)amino side chain is a prime site for the introduction of additional functional groups. This can be achieved through various chemical reactions, such as acylation, alkylation, and sulfonylation. For instance, reacting this compound with an acyl chloride or anhydride (B1165640) would yield an amide derivative.

The introduction of hydroxyl groups is another common modification. For example, 1,4-bis((3-hydroxypropyl)amino)anthraquinone has been synthesized, demonstrating that hydroxyl groups can be incorporated into the aminoalkyl side chains. rsc.org Furthermore, the synthesis of 1-amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid highlights the introduction of a hydroxyl group on a shorter aminoalkyl chain. nih.govmdpi.com These modifications can alter the solubility and hydrogen bonding capabilities of the molecule.

The incorporation of ether linkages is also a viable synthetic strategy. A study on anthraquinone-based ionic species for redox flow batteries involved the coupling of an ethylene (B1197577) glycol ether side chain to an aminoanthraquinone derivative. prepchem.com This was achieved by reacting the aminoanthraquinone with a reagent containing a poly(ethylene glycol) chain, thereby introducing ether functionalities. Such modifications can significantly impact the molecule's solubility and pharmacokinetic properties.

Substitution on the Anthraquinone Ring System

The anthraquinone ring itself can be functionalized through various aromatic substitution reactions, although the presence of the deactivating carbonyl groups can influence the regioselectivity of these transformations.

Halogenation Reactions

Halogenation of the anthraquinone nucleus can be achieved using standard halogenating agents. For instance, the bromination of 1-aminoanthraquinone derivatives can be carried out using molecular bromine in a suitable solvent like dimethylformamide (DMF). nih.gov The position of bromination is directed by the existing substituents on the ring. In the case of 1-aminoanthraquinones, bromination often occurs at the 2- and 4-positions. rsc.org For example, 1-aminoanthraquinone can be converted to 1-amino-2,4-dibromoanthraquinone. rsc.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has been reported as an environmentally benign medium for the bromination of 1-aminoanthra-9,10-quinone. colab.ws

Patents describe the halogenation of anthraquinone derivatives in hot aromatic liquids in the presence of a neutralizing agent to obtain good yields of halogenated products. mdpi.com The regioselectivity of halogenation can be controlled by the reaction conditions and the directing effects of the substituents on the anthraquinone core. mdpi.comresearchgate.netnih.govshigematsu-bio.com

Hydroxylation and Alkoxylation

Hydroxylation of the anthraquinone ring can be achieved through several methods. One common approach involves the diazotization of an amino group on the ring, followed by hydrolysis. For example, 2-aminoanthraquinone (B85984) can be converted to 2-hydroxyanthraquinone (B1200814) by treatment with sodium nitrite (B80452) followed by refluxing in water. colab.ws Another method involves the direct C-H hydroxylation of the anthraquinone core, although this can be challenging due to the deactivated nature of the ring system. colab.ws The Marschalk reaction, which involves the reduction of the anthraquinone to its leuco form, can facilitate electrophilic substitution reactions like hydroxymethylation. colab.ws The number and position of hydroxyl groups on the anthraquinone scaffold have been shown to be important for the biological activity of some derivatives. chemicalbook.com

Alkoxylation, the introduction of an alkoxy group (-OR), can be accomplished by reacting a haloanthraquinone with an appropriate alcohol in the presence of a base. For instance, 1-amino-5-methoxy-anthraquinone has been synthesized by treating 1-aminoanthraquinone-5-sulphonic acid with methanol (B129727) and sodium hydroxide. prepchem.com

Formation of Conjugates and Hybrid Molecules

The presence of a reactive primary amino group on the side chain of this compound makes it an ideal candidate for conjugation to other molecules, such as peptides, oligonucleotides, or other drug molecules, to create hybrid compounds with novel properties.

The terminal amine can be readily coupled to the carboxylic acid group of a peptide using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. nih.govnih.govyoutube.com This strategy has been widely used to create peptide-drug conjugates. lumiprobe.com For example, a convenient Fmoc-based solid-phase peptide synthesis method has been described for preparing bisarylethyne-peptide conjugates. rsc.org While specific examples conjugating this compound to peptides were not found in the reviewed literature, the general principles of peptide conjugation are well-established and applicable.

Similarly, this anthraquinone derivative can be conjugated to oligonucleotides. The synthesis of anthraquinone-modified oligonucleotides has been reported, where the anthraquinone moiety is attached to a uracil (B121893) base via a linker. nih.gov These conjugates have potential applications as triplex stabilizers and fluorescence quenchers. The synthesis of oligonucleotide conjugates often involves the use of phosphoramidite (B1245037) chemistry, where a phosphoramidite derivative of the molecule to be conjugated is incorporated into the oligonucleotide during automated synthesis. nih.govshigematsu-bio.comlumiprobe.comgoogle.com

The formation of hybrid molecules by combining the this compound scaffold with other pharmacophores is another area of interest. mdpi.com For example, a series of amide anthraquinone derivatives have been structurally modified to enhance their anti-proliferative activities. nih.gov The development of natural product-based hybrids is an emerging field in the search for new anti-cancer agents. nih.gov

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidation of Interaction Mechanisms

Modern spectroscopic techniques are indispensable for characterizing 1-[(3-Aminopropyl)amino]anthraquinone and understanding the nuanced mechanisms through which it interacts with macromolecules. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two of the most powerful and commonly employed methods in this context, offering detailed information at the atomic and molecular levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a highly effective method for studying the interactions between small molecules and macromolecules, as the electronic transitions of the chromophore (the light-absorbing part of the molecule) are often sensitive to its local environment.

The interaction of this compound with macromolecules such as DNA can be readily monitored by UV-Vis absorption titration. The anthraquinone (B42736) core acts as an excellent chromophore. When the compound binds to a macromolecule, changes in its absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, are often observed.

A study on a closely related derivative, N-1DEA, demonstrated that upon stepwise addition of G-quadruplex DNA, the absorption maximum in the visible region experiences a bathochromic shift (redshift) and a decrease in absorbance intensity (hypochromism). nih.gov A redshift is often indicative of the chromophore moving into a more hydrophobic environment, such as that found within the grooves or between the base pairs of DNA, which can stabilize the excited state. Hypochromism typically arises from the stacking interactions between the planar anthraquinone ring and the DNA bases. mdpi.com

By monitoring the change in absorbance at a fixed wavelength as a function of macromolecule concentration, the binding constant (Kb), which quantifies the affinity of the interaction, can be determined.

Table 2: Representative UV-Vis Spectroscopic Data for an Anthraquinone Derivative (N-1DEA) Binding to G-Quadruplex DNA

Parameter Observation Interpretation
Absorption Maxima (λmax) 224, 279, 303, and 352 nm (in free state) nih.gov Characteristic electronic transitions of the anthraquinone chromophore.
Bathochromic Shift (Redshift) Δλmax ≈ 6 nm upon addition of DNA nih.gov Indicates interaction and movement of the chromophore into a non-polar environment.
Hypochromism Decrease in absorbance intensity at λmax Suggests stacking interactions between the anthraquinone ring and DNA base pairs.

| Binding Constant (Kb) | 7.6 x 10⁵ M⁻¹ nih.gov | Quantifies the strong binding affinity between the derivative and G-quadruplex DNA. |

Data obtained from a study on N-1DEA, a structural analog of this compound.

These spectroscopic studies are fundamental to understanding the mode and strength of the interaction between this compound and its biological targets, providing a foundation for interpreting its mechanism of action.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique for investigating the excited-state properties of aminoanthraquinone derivatives, which often exhibit notable fluorescence. mdpi.comliberty.edu The fundamental mechanism governing the fluorescence in these compounds is typically an internal charge transfer (ICT) process that occurs upon photoexcitation. nih.govmdpi.com In this process, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-withdrawing carbonyl groups of the anthraquinone core. nih.govmdpi.com The efficiency and wavelength of the subsequent fluorescence emission are highly sensitive to the molecular structure and the surrounding environment.

The fluorescence of anthraquinone derivatives can be modulated by the presence of other molecules, a phenomenon known as fluorescence quenching. This process can occur through various mechanisms, including the formation of a charge-transfer complex between the excited fluorophore and a quencher molecule. inoe.ro The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ronih.gov

In studies involving different quenchers, the quenching rate constants can provide insight into the underlying mechanism. For example, quenching processes can be diffusion-controlled, where the rate is limited by the collision frequency of the excited molecule and the quencher, or they can involve static quenching, where a non-fluorescent complex is formed in the ground state. inoe.rochalcogen.ro Deviations from linear Stern-Volmer plots can indicate more complex quenching mechanisms, such as simultaneous static and dynamic quenching. chalcogen.ro The quenching of aminoanthraquinone fluorescence can be initiated by electron transfer processes, where the excited anthraquinone derivative acts as either an electron donor or acceptor. inoe.ro

Aminoanthraquinone derivatives often exhibit solvatochromism, where their absorption and fluorescence spectra change significantly with the polarity of the solvent. nih.govmdpi.com This property arises because the charge distribution in the excited ICT state is different from that in the ground state. Polar solvents can stabilize the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.govmdpi.com

The difference between the excitation and emission wavelengths, known as the Stokes shift, is also sensitive to the solvent environment. nih.govmdpi.com The significant solvatochromic behavior of these compounds allows them to be used as fluorescent probes to report on the polarity and properties of their local microenvironment, for example, within biological systems like proteins or membranes. nih.govnih.gov The table below illustrates the solvatochromic properties of a related anthraquinone α-aminophosphonate, showing how its fluorescence maximum and Stokes shift vary across different solvents. nih.govmdpi.com

Solvatochromic Data for an Anthraquinone α-Aminophosphonate Derivative in Various Solvents
SolventAbsorption Max (λabs, nm)Fluorescence Max (λfl, nm)Stokes Shift (cm-1)
Benzene4765843953
Toluene4765884083
Chloroform4886134165
Dichloromethane4876204402
Acetone4786244754
Acetonitrile (B52724)4756254848
Ethanol (B145695)4846284641

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the molecular structure and bonding within a molecule. nih.govxray.cz IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the molecular dipole moment. nih.gov In contrast, Raman spectroscopy measures the inelastic scattering of light, detecting vibrations that cause a change in the molecule's polarizability. nih.govmdpi.com The combined use of both techniques allows for a more complete characterization of the vibrational modes of a molecule like this compound.

For aminoanthraquinone derivatives, characteristic vibrational bands can be assigned to specific functional groups. nih.govmdpi.com These include:

N-H stretching: Broad bands typically appear in the region of 3200–3500 cm⁻¹. nih.govmdpi.com

C-H stretching: Aliphatic and aromatic C-H stretching vibrations are observed around 2800–3100 cm⁻¹. nih.govmdpi.com

C=O stretching: The two carbonyl groups of the anthraquinone core give rise to strong stretching vibration peaks around 1630–1670 cm⁻¹. nih.govmdpi.com

Characteristic Infrared Bands for Aminoanthraquinone Derivatives
Vibrational ModeTypical Wavenumber Range (cm-1)Reference
N-H Stretch3225–3484 nih.govmdpi.com
C-H Stretch (Aromatic/Aliphatic)2848–3077 nih.govmdpi.com
C=O Stretch (Anthraquinone)1630–1669 nih.govmdpi.com

The vibrational spectra of anthraquinone derivatives are sensitive to changes in molecular structure, conformation, and intermolecular interactions. researchgate.net For example, the formation of intermolecular hydrogen bonds can cause shifts in the vibrational frequencies of the involved functional groups, such as the N-H and C=O stretching modes. researchgate.net Theoretical methods, like density functional theory (DFT), are often employed alongside experimental spectra to perform detailed vibrational analysis. researchgate.netnih.gov These calculations help in assigning the observed vibrational modes and understanding how substituent groups affect the molecule's vibrational characteristics. researchgate.net By analyzing these spectral changes, researchers can gain insights into the nature of intermolecular forces and the structural consequences of molecular interactions.

To study the dynamics of very fast molecular processes, such as intramolecular charge transfer (ICT), time-resolved spectroscopic techniques are essential. ntu.edu.sg Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful nonlinear optical technique that provides vibrational structural information with extremely high temporal (femtosecond) and spectral resolution. nih.govresearchgate.netresearchgate.net This method uses a sequence of ultrashort laser pulses to generate Raman spectra of transient species and short-lived intermediates that form during a chemical reaction or after photoexcitation. nih.govresearchgate.netnih.gov

FSRS has been successfully applied to study the ultrafast structural evolution of molecules similar to this compound, such as 1-aminoanthraquinone (B167232) (AAQ). mdpi.com These studies have experimentally confirmed that the ICT process in the excited state is accompanied by structural changes, specifically a twisting of the amino group, leading to a twisted ICT (TICT) state. mdpi.com By monitoring the changes in the Raman spectra on a femtosecond timescale, FSRS allows researchers to directly observe the structural dynamics of the molecule as it proceeds through the ICT process, providing a "molecular movie" of the event. researchgate.netmdpi.com

Structural Analysis of Complexes and Adducts

The structural elucidation of this compound and its derivatives, particularly when forming complexes with metal ions or adducts with biological macromolecules, is crucial for understanding their mechanism of action and for the rational design of new compounds with specific properties. Researchers employ a variety of sophisticated techniques to probe the three-dimensional architecture and interaction patterns of these molecules.

X-Ray Crystallography of Isolated Complexes and Derivatives

X-ray crystallography stands as a definitive method for determining the precise atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself was not found in the provided search results, the technique has been successfully applied to a range of related aminoanthraquinone derivatives and their complexes, offering valuable insights into their conformational features and intermolecular interactions.

In another example, an X-ray crystallographic study of an anthraquinone α-aminophosphonate provided detailed structural insights. The analysis revealed a dihedral angle of 84.3(8)° between the planar anthraquinone and phenyl systems, and a torsion angle of 73.2(7)° for C1–N11–C12–C19. The coordination polyhedron of the phosphorus atom was determined to be a tetrahedron.

Furthermore, the formation of a donor-acceptor complex involving an anthraquinone moiety and 4-{[(anthracen-9-yl)methyl] amino}-benzoic acid has been characterized by single-crystal X-ray diffraction. This study confirmed that the complex crystallizes in the triclinic system with the P-1 space group and revealed the presence of both inter- and intramolecular hydrogen bonding.

The table below summarizes crystallographic data for a representative related anthraquinone derivative complex, illustrating the type of detailed structural information that can be obtained through X-ray crystallography.

Compound Crystal System Space Group Key Structural Features
Anthraquinone α-aminophosphonate derivativeMonoclinicP2₁/nDihedral angle of 84.3(8)° between anthraquinone and phenyl systems.
Donor-Acceptor Complex L3TriclinicP-1Coexistence of anthraquinone and ligand moieties, inter- and intramolecular H-bonding.

These examples underscore the power of X-ray crystallography in providing unambiguous structural data for complex organic molecules and their assemblies. Although a specific structure for this compound is not available, the principles and findings from these related studies provide a strong foundation for predicting its structural behavior and the nature of its interactions.

Electrophoretic Mobility Shift Assays for Macromolecular Interactions

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study the interactions between proteins and nucleic acids. This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free nucleic acid, resulting in a "shift" in the band's position.

While no specific studies employing this compound in an EMSA were identified in the search results, this technique is highly relevant for investigating the interactions of anthraquinone derivatives with biological macromolecules like DNA and RNA. The planar aromatic structure of the anthraquinone core suggests a potential for intercalation or groove binding with nucleic acids.

Biophysical and biochemical studies have indeed confirmed the interaction of synthesized anthraquinone derivatives with human telomeric G-quadruplex DNA. These studies, which employed techniques like fluorescence spectroscopy and molecular docking, indicated that the ligands bind to the external groove of the G-quadruplex. EMSA would be a valuable complementary technique to visualize and quantify such interactions.

The general procedure for an EMSA involves:

Labeling the Nucleic Acid: The DNA or RNA probe of interest is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

Binding Reaction: The labeled nucleic acid is incubated with a protein extract or a purified protein to allow for the formation of complexes.

Electrophoresis: The reaction mixture is loaded onto a native gel, and an electric field is applied.

Detection: The positions of the labeled nucleic acid are visualized, typically by autoradiography for radioactive labels or by appropriate imaging systems for non-radioactive labels.

A "supershift" assay, a variation of EMSA, can be performed by adding an antibody specific to the protein of interest to the binding reaction. If the protein is part of the complex, the antibody will bind to it, creating an even larger complex that migrates even more slowly, thus confirming the identity of the protein in the complex.

The following table outlines the key components and their roles in a typical EMSA experiment designed to study the interaction of a compound like this compound with a specific DNA sequence.

Component Function
Labeled DNA ProbeThe specific DNA sequence of interest, tagged for visualization.
Protein/MacromoleculeThe potential binding partner for the anthraquinone derivative.
This compoundThe compound being investigated for its ability to bind to the macromolecule or influence protein-DNA interactions.
Binding BufferProvides optimal conditions (pH, salt concentration) for the interaction.
Native Polyacrylamide GelSeparates molecules based on size, shape, and charge, allowing for the resolution of free DNA from DNA-protein complexes.
Detection SystemVisualizes the location of the labeled DNA on the gel.

By employing EMSA, researchers can qualitatively determine if an anthraquinone derivative binds to a specific nucleic acid sequence or modulates the binding of a protein to its target DNA. Furthermore, under appropriate conditions, EMSA can be used for quantitative analyses, such as determining binding affinities and dissociation constants.

Interactions with Biomolecules: Focus on Nucleic Acid Binding

DNA Intercalation Mechanisms

The mechanism of DNA intercalation by anthraquinone (B42736) derivatives is a complex process governed by the molecule's structural features. While specific studies on 1-[(3-Aminopropyl)amino]anthraquinone are limited, the behavior of analogous compounds provides a strong framework for understanding its intercalation mechanism.

The planar, polycyclic aromatic structure of the anthraquinone core is the primary driver for its ability to intercalate into the DNA double helix. mdpi.comnih.gov This intercalation is a non-covalent binding mode where the flat surface of the anthraquinone molecule stacks between adjacent base pairs. nih.gov The specific mode of binding, whether it is classical intercalation, partial intercalation, or groove binding, is heavily influenced by the nature and position of the substituents on the anthraquinone scaffold. nih.govuca.edu For instance, the presence of cationic side chains can lead to different binding modes; some substituted anthraquinones bind primarily by intercalation, while others may associate with the minor groove of the DNA. nih.gov

Molecular dynamics simulations of other anthraquinone intercalators have shown that they stack parallel to the long axis of the adjacent DNA base pairs. nih.gov The efficiency of DNA cleavage by anthraquinone photonucleases, for example, is strongly dependent on these structural substituents. mdpi.com

The aminopropyl side chain at the 1-position of the anthraquinone ring plays a critical role in the stability and specificity of DNA binding. Side chains on intercalating molecules can interact with the grooves of the DNA, providing additional stabilization to the complex. nih.gov The terminal amino group of the propyl chain is expected to be protonated at physiological pH, carrying a positive charge. This positive charge can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the molecule.

The substitution pattern of the amine is also crucial. Studies on related aminoanthraquinones have demonstrated that the number and position of amino-containing side chains can significantly alter the binding affinity and mode. mdpi.com For example, molecular dynamics simulations have shown that as a side chain lengthens, its interaction with the DNA groove can increase, though this may also introduce unfavorable entropic effects by reducing the conformational freedom of the side chain upon binding. nih.gov The specific length of the three-carbon propyl chain in this compound represents a balance between flexibility and the ability to position the terminal amine for optimal interaction with the DNA backbone.

The binding affinity of anthraquinone derivatives can be significantly modulated by the covalent attachment of macrocycles or the coordination of metal ions. While no specific data exists for this compound, general principles from related compounds are informative.

The incorporation of macrocyclic structures, such as piperidine (B6355638) or morpholine, into the side chains of other anthraquinone derivatives has been shown to influence their biological activity and DNA interaction. nih.govrsc.org These cyclic moieties can introduce steric constraints and additional points of interaction within the DNA grooves.

Quantitative Analysis of DNA Binding

The strength of the interaction between a compound and DNA is quantified by its binding constant (Kb), while the stoichiometry reveals the ratio of compound to DNA in the resulting adduct.

The binding constant (Kb) is a measure of the affinity of a ligand for its binding site on DNA. While a specific Kb value for this compound is not available in the reviewed literature, studies on analogous amino-substituted anthraquinones provide a range of expected values. These constants are typically determined using spectroscopic techniques such as UV-visible or fluorescence spectroscopy. nih.gov The binding constants for various quinone derivatives with DNA can span a wide range, from 105 M-1 to 109 M-1, depending on the specific structure and binding mode. derpharmachemica.com For example, the binding affinities of two related diethyl-substituted anthraquinone derivatives, N-1DEA and N-2DEA, to G-quadruplex DNA were determined to be 7.6 × 105 M-1 and 4.8 × 106 M-1, respectively. nih.gov The binding constants for a series of 2,6-disubstituted anthraquinone intercalators were found to decrease as the length of their side chains increased. researchgate.net

Table 1: Binding Constants of Selected Anthraquinone Derivatives with DNA (Note: This data is for analogous compounds and not this compound)

CompoundDNA TypeBinding Constant (Kb) (M-1)
N-1DEAG-quadruplex7.6 x 105
N-2DEAG-quadruplex4.8 x 106
Mansanone-HCalf Thymus1.04 x 109
Mansanone-DCalf Thymus1.00 x 109
SissoidenoneCalf Thymus2.3 x 108
4-methoxy dalbergioneCalf Thymus2.08 x 108

Data sourced from multiple studies for illustrative purposes. nih.govderpharmachemica.com

Studies on a related compound, 1,4-bis[(3-Piperidino)propanamido]anthracen-9,10-dione (1,4-BPAQ), interacting with G-quadruplex DNA suggested possible stoichiometries of 0.5:1 and 1:1 for the drug-quadruplex complexes. nih.gov The determination of stoichiometry often involves techniques like Job's plot, mole ratio method, or advanced light scattering techniques. news-medical.net Without specific experimental data for this compound, it is reasonable to hypothesize a 1:1 binding stoichiometry for intercalation, but the potential for more complex interactions exists.

Modulation of DNA Conformation and Topology

The interaction of small molecules with DNA can significantly alter its structure and function. The following sections explore the documented effects of this compound on DNA conformation.

DNA Unwinding Studies

Currently, there is a lack of specific studies in the public domain that investigate the DNA unwinding capabilities of this compound. While the broader class of anthraquinones has been studied for their intercalative properties, which can lead to DNA unwinding, specific experimental data for this particular compound is not available.

Impact on Restriction Enzyme Activity

Detailed research on the direct impact of this compound on the activity of restriction enzymes is not presently available in published literature. Such studies are crucial for understanding how a compound might interfere with DNA processing enzymes.

Mechanisms of Molecular and Cellular Action (Non-Clinical Focus)

The following sections delve into the molecular and cellular mechanisms of action that have been investigated for this compound, with a strict focus on non-clinical research findings.

Topoisomerase Inhibition Studies

While various anthraquinone derivatives have been identified as inhibitors of topoisomerase enzymes, specific inhibitory studies focusing on this compound are not extensively documented in the available scientific literature. For instance, research has been conducted on 1-acetylamidoanthraquinone derivatives as potential topoisomerase 2 inhibitors and other anthraquinones as topoisomerase I inhibitors. evitachem.com However, direct evidence and detailed inhibitory constants for this compound are not provided in these studies.

Induction of Apoptotic Pathways at the Cellular Level

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-[(3-Aminopropyl)amino]anthraquinone typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties. While specific studies on the platinum, copper, and cobalt complexes of this compound are not extensively detailed in the current body of literature, the behavior of analogous anthraquinone (B42736) and N-donor ligand complexes provides a strong basis for understanding their expected characteristics.

The synthesis of platinum(II) complexes with bidentate nitrogen ligands is a well-established area of research, often motivated by the search for new therapeutic agents. Typically, these complexes are prepared by reacting a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or cis-[PtCl₂(DMSO)₂], with the desired ligand. nih.govcityu.edu.hknih.gov For this compound, a similar synthetic strategy would be expected to yield a square planar Pt(II) complex, where the ligand coordinates through the two nitrogen atoms of the aminopropylamino group.

The characterization of such platinum complexes would involve several key techniques.

Characterization Technique Expected Observations for Platinum Complexes
¹H NMR Spectroscopy Coordination of the aminopropylamino side chain to the platinum center would lead to a downfield shift of the proton signals of the propyl chain and the N-H protons compared to the free ligand.
¹⁹⁵Pt NMR Spectroscopy A characteristic resonance in the ¹⁹⁵Pt NMR spectrum would confirm the presence of platinum in a specific coordination environment. The chemical shift would be indicative of the PtN₂Cl₂ coordination sphere. cityu.edu.hk
FT-IR Spectroscopy The N-H stretching vibrations in the FT-IR spectrum would be altered upon coordination to platinum. Additionally, new bands corresponding to Pt-N and Pt-Cl vibrations would appear at lower frequencies.
Elemental Analysis The elemental composition (C, H, N) would be determined to confirm the stoichiometry of the complex, for instance, [Pt(C₁₇H₁₆N₂O₂)Cl₂].
X-ray Crystallography Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, confirming the square planar geometry around the platinum(II) center and the bidentate coordination of the ligand. cityu.edu.hk

This table presents expected characterization data based on analogous platinum(II) complexes with bidentate nitrogen ligands.

Copper(II) complexes of anthraquinone derivatives have been investigated for their interesting electronic properties and potential biological activities. The synthesis of copper(II) complexes with this compound would likely involve the reaction of the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) perchlorate, in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com

The characterization of the resulting copper(II) complexes would be carried out using the following methods:

Characterization Technique Expected Observations for Copper Complexes
UV-Vis Spectroscopy The electronic spectrum would show bands corresponding to the π-π* transitions of the anthraquinone core and d-d transitions of the copper(II) center. Coordination would likely cause a bathochromic (red) shift of the ligand-centered absorption bands. mdpi.com
FT-IR Spectroscopy Changes in the vibrational frequencies of the C=O and N-H groups upon coordination would be observed, indicating the involvement of these groups in bonding to the copper ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy For a paramagnetic d⁹ copper(II) complex, the EPR spectrum would provide information about the geometry of the copper center and the nature of the copper-ligand bonding. nih.gov
Magnetic Susceptibility Measurement of the magnetic moment would confirm the paramagnetic nature of the copper(II) complex, consistent with the presence of one unpaired electron.
Elemental Analysis Would be used to determine the empirical formula of the synthesized complex.

This table outlines expected characterization data based on studies of copper(II) complexes with similar anthraquinone and N-donor ligands.

Cobalt can form stable complexes in both +2 and +3 oxidation states with a variety of ligands. The synthesis of cobalt complexes with this compound could be achieved by reacting the ligand with cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) acetate. researchgate.net Depending on the reaction conditions and the presence of an oxidizing agent, either Co(II) or Co(III) complexes could be formed.

Characterization of these cobalt complexes would likely involve:

Characterization Technique Expected Observations for Cobalt Complexes
UV-Vis Spectroscopy The electronic spectrum would display bands characteristic of the d-d transitions for either octahedral or tetrahedral Co(II), or octahedral Co(III), in addition to the ligand-based transitions.
FT-IR Spectroscopy Shifts in the N-H and C=O stretching frequencies would indicate coordination to the cobalt ion.
Magnetic Susceptibility This measurement would be crucial to distinguish between high-spin Co(II) (paramagnetic), low-spin Co(II) (paramagnetic), and Co(III) (typically diamagnetic) complexes.
¹H and ¹³C NMR Spectroscopy For diamagnetic Co(III) complexes, NMR spectroscopy would provide detailed structural information, showing shifts in the ligand's signals upon coordination.
X-ray Crystallography Would provide unambiguous structural determination, including the coordination geometry (e.g., octahedral) and the oxidation state of the cobalt center. researchgate.netmdpi.com

This table presents anticipated characterization data for cobalt complexes based on the known coordination chemistry of cobalt with N- and O-donor ligands.

Beyond platinum, copper, and cobalt, this compound has the potential to form complexes with a range of other transition metals, such as nickel(II), zinc(II), and iron(II/III). The synthesis and characterization of these complexes would follow similar methodologies to those described above. The resulting structures and properties would depend on the specific metal ion, its preferred coordination geometry, and the reaction conditions employed. For instance, iron complexes of anthraquinone derivatives have been studied in the context of their redox activity. nih.govresearchgate.net

Ligand Properties of this compound

The versatility of this compound as a ligand stems from the multiple potential coordination sites within its structure.

Based on its structure, this compound can exhibit several chelation modes. The most probable coordination involves the formation of a stable six-membered chelate ring through the two nitrogen atoms of the (3-aminopropyl)amino side chain, acting as a bidentate N,N'-donor ligand. This mode of coordination is common for ligands containing a 1,3-diaminopropane (B46017) backbone.

Alternatively, the ligand could coordinate in a bidentate fashion through the C9-carbonyl oxygen and the nitrogen atom of the amino group at the C1 position of the anthraquinone ring. This would form a six-membered chelate ring, a motif that has been observed in the coordination chemistry of other 1-aminoanthraquinone (B167232) derivatives.

A third possibility is that the ligand could act as a tridentate donor, coordinating through both nitrogen atoms of the side chain and one of the carbonyl oxygen atoms of the anthraquinone core. The specific chelation mode adopted will depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands. Spectroscopic studies, particularly FT-IR and NMR, as well as definitive structural analysis by X-ray crystallography, are essential to unequivocally determine the coordination mode in any given complex.

Electrochemical Properties of Metal Complexes

The electrochemical properties of anthraquinone derivatives are of fundamental interest due to their redox-active nature. The formation of metal complexes can significantly alter these properties, including the redox potentials and the stability of the different oxidation states.

Cyclic voltammetry is a powerful technique to study the redox behavior of electroactive species. For aminoanthraquinone derivatives, cyclic voltammograms typically show reversible or quasi-reversible reduction and oxidation peaks corresponding to the gain and loss of electrons by the anthraquinone core.

While specific cyclic voltammetry data for this compound complexes are not available, studies on related 1-aminoanthraquinone derivatives provide insight into the expected behavior. researchgate.netresearchgate.net The reduction potentials are influenced by the nature of the amino substituent. For instance, the introduction of alkyl groups on the amino nitrogen can shift the reduction potentials. The first reduction peak potential (Epc1) for 1-aminoanthraquinone is observed at approximately -1.05 V. researchgate.net It is expected that the coordination of a metal ion to this compound would lead to a shift in these redox potentials. The extent and direction of this shift would depend on the nature of the metal ion and the coordination geometry.

Table 1: Representative Cyclic Voltammetry Data for a Related Aminoanthraquinone Derivative

CompoundEpc1 (V)Epa1 (V)ΔEp (V)
1-aminoanthraquinone-1.05-0.970.08

Data is for 1-aminoanthraquinone in DMF solution with 0.1 M TBAP vs Ag/AgCl, scan rate 0.1 V/s, and is intended to be representative. researchgate.net

The redox behavior and stability of metal complexes of aminoanthraquinones are critical for their potential applications. The formation of a metal complex can either enhance or diminish the redox activity of the anthraquinone ligand. mdpi.com The stability of the different redox states of the complex is influenced by the coordination environment provided by the ligand.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1-[(3-Aminopropyl)amino]anthraquinone.

Density Functional Theory (DFT) Studies

DFT methods are widely employed to investigate the electronic structure and geometry of anthraquinone (B42736) derivatives. rsc.orgmdpi.com These calculations provide a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

Optimized Molecular Geometries

Table 1: Representative Optimized Geometrical Parameters for a 1-Substituted Aminoanthraquinone Core (Analogous Data) Note: The following data is illustrative and based on general findings for 1-aminoanthraquinone (B167232) derivatives, not specific calculations for this compound.

ParameterBond/AngleExpected Value
Bond LengthC1-N~1.36 Å
Bond LengthC9=O~1.23 Å
Bond LengthC10=O~1.23 Å
Bond AngleC2-C1-N~121°
Dihedral AngleC2-C1-N-C(propyl)Variable (flexible)
Electronic Structure Analysis (HOMO/LUMO)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For aminoanthraquinone derivatives, the HOMO is typically localized on the amino substituent and the adjacent aromatic ring, reflecting the electron-donating nature of the amino group. nih.govresearchgate.net Conversely, the LUMO is generally distributed over the anthraquinone core, particularly the carbonyl groups, which act as electron-accepting moieties. nih.govresearchgate.net This separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com The substitution at the 1-position with an aminopropyl group is expected to modulate the HOMO energy level more significantly than the LUMO energy. researchgate.net

Table 2: Representative Frontier Orbital Energies for a 1-Alkylaminoanthraquinone (Analogous Data) Note: This data is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

OrbitalEnergy (eV)
HOMO-5.8 to -6.2
LUMO-3.2 to -3.5
HOMO-LUMO Gap2.3 to 3.0
Lability of Chemical Bonds within Complexes

The this compound molecule possesses multiple potential coordination sites for metal ions, namely the two carbonyl oxygens and the two nitrogen atoms of the aminopropylamino group. The aminopropyl chain allows the molecule to act as a potential chelating ligand, forming complexes with metal ions. The stability and reactivity of these complexes are related to the lability of the coordinate bonds.

The lability of a metal-ligand bond refers to the ease with which the ligand can be replaced. While no specific studies on the bond lability of this compound complexes are available, general principles of coordination chemistry can be applied. The formation of a chelate ring with the aminopropylamino group and a carbonyl oxygen would likely result in a thermodynamically stable complex. The kinetic lability of the bonds within such a complex would depend on the nature of the metal ion, its oxidation state, and the coordination geometry. DFT calculations can be used to model these complexes and estimate the bond dissociation energies, providing a theoretical measure of their stability and potential lability.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the electronic excited states of molecules. rsc.org It can predict absorption spectra and provide insights into the nature of electronic transitions. For aminoanthraquinone derivatives, TD-DFT studies have been instrumental in understanding their photophysical properties, such as intramolecular charge transfer (ICT). mdpi.com

In the case of 1-aminoanthraquinone, TD-DFT calculations have shown that upon excitation, an electron is promoted from a HOMO, with character on the amino group, to a LUMO centered on the anthraquinone core. mdpi.com This leads to an ICT state. Studies on 1-aminoanthraquinone have also investigated the possibility of a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the anthraquinone plane in the excited state. researchgate.netmdpi.com For this compound, TD-DFT could similarly be used to predict its UV-Vis absorption spectrum and characterize its excited states, including the potential for ICT and the influence of the flexible aminopropyl chain on the excited-state dynamics. The presence of the terminal amino group on the propyl chain could also participate in excited-state processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. northumbria.ac.uk For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape, dynamics, and interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations have been used to study the interaction of anthraquinone derivatives with DNA, where the anthraquinone moiety intercalates between the DNA base pairs and the side chains interact with the DNA grooves. nih.gov A similar approach could be employed to study how the aminopropyl side chain of this compound interacts with biological targets. Furthermore, MD simulations can be used to explore the conformational flexibility of the aminopropyl chain in different solvents, which can influence the molecule's properties and reactivity. northumbria.ac.uk Car–Parrinello molecular dynamics (CPMD), which combines DFT with molecular dynamics, could offer a more accurate description of the dynamics, especially where electronic structure changes are significant. mdpi.com

Modeling Interactions with DNA and Other Biomolecules

Computational modeling has become an indispensable tool for elucidating the interactions between small molecules and biological macromolecules such as DNA. For aminoanthraquinone derivatives, these theoretical studies provide critical insights into the binding mechanisms that underpin their biological activity. While specific modeling studies on this compound are not extensively detailed in the available literature, the principles of interaction can be inferred from studies on related anthraquinone compounds.

The interaction of anthraquinone derivatives with DNA is a focal point of many computational investigations. These studies often explore the various modes of binding, including intercalation, groove binding, and electrostatic interactions. The planar anthraquinone core is well-suited for intercalation between the base pairs of the DNA double helix. This mode of binding is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the anthraquinone and the DNA bases. In silico tools and bioinformatics approaches have been employed to predict the binding affinity of anthraquinone derivatives, with some studies showing favorable binding scores compared to known intercalating agents.

The side chains of anthraquinone derivatives play a crucial role in modulating their DNA binding affinity and specificity. The presence of amino groups in the side chain, such as the (3-aminopropyl)amino group in the title compound, is known to enhance DNA binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Molecular docking and dynamics simulations on similar compounds have shown that substituents like hydroxyl and amino groups are important for the interaction with target biomolecules. nih.gov For instance, studies on other amino-substituted anthraquinones have demonstrated that the presence of basic amine groups in the side chain enhances DNA binding. nih.gov

Conformational Changes and Binding Modes

The binding of this compound to DNA is expected to induce conformational changes in both the ligand and the macromolecule. Upon intercalation, the DNA helix typically unwinds and lengthens to accommodate the planar anthraquinone core between its base pairs. Computational studies on related intercalators have shown that the molecule can alter the bond lengths, bond angles, and torsion angles of the DNA structure.

From the perspective of the ligand, the (3-aminopropyl)amino side chain possesses conformational flexibility. Molecular modeling would be required to determine the preferred orientation of this side chain when the anthraquinone core is bound to DNA. It is plausible that the aminopropyl chain resides in one of the DNA grooves, allowing its terminal amino group to form hydrogen bonds and electrostatic interactions with the DNA.

Different binding modes have been identified for anthraquinone derivatives, with the specific mode being dependent on the nature and position of the substituents. nih.gov While intercalation is a common mode, some derivatives may favor binding to the minor or major groove of DNA. The presence of the flexible and charged (3-aminopropyl)amino side chain could potentially allow for a combination of binding modes, including partial intercalation of the aromatic core and groove binding of the side chain. The specific binding mode and the resulting conformational changes are critical for the molecule's biological effects and are a key area for theoretical investigation.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides profound insights into the electronic and photophysical properties of molecules, including the dynamics of charge transfer processes. For aminoanthraquinones, these investigations are crucial for understanding their behavior upon photoexcitation, which is relevant to their applications as photosensitizers.

Intramolecular Charge Transfer (ICT) Dynamics

Upon absorption of light, molecules like this compound can be promoted to an excited electronic state. In molecules containing both electron-donating and electron-accepting moieties, this excitation can trigger a process known as intramolecular charge transfer (ICT). In the case of aminoanthraquinones, the amino group acts as an electron donor, while the anthraquinone core functions as an electron acceptor.

Theoretical studies, particularly on the simpler analog 1-aminoanthraquinone, have extensively modeled this phenomenon. iphy.ac.cn These studies show that upon excitation, there is a significant transfer of electron density from the amino group to the anthraquinone moiety. iphy.ac.cn This charge transfer process is substantiated by a large change in the dipole moment between the ground state (S₀) and the first excited singlet state (S₁). iphy.ac.cn The ICT character is a fundamental property of aminoanthraquinones and is heavily influenced by the solvent environment. mdpi.comnih.gov

Twisted Intramolecular Charge Transfer (TICT) States

A specific and important model used to describe the ICT process in flexible molecules is the Twisted Intramolecular Charge Transfer (TICT) model. iphy.ac.cn This model proposes that after initial photoexcitation to a planar excited state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor groups, to reach a lower-energy, charge-separated state known as the TICT state. iphy.ac.cn

For 1-aminoanthraquinone, computational studies have shown that the geometry of the first excited singlet state (S₁) is not planar but twisted. iphy.ac.cn The amino group twists to become nearly perpendicular to the plane of the anthraquinone ring, with a dihedral angle of approximately 90°. iphy.ac.cn This twisting motion is the key coordinate along which the ICT reaction occurs. iphy.ac.cn The formation of the TICT state is an ultrafast process and provides a pathway for the non-radiative decay of the excited state. mdpi.com The stability and dynamics of the TICT state are highly dependent on the polarity of the solvent. iphy.ac.cnnih.gov

The table below summarizes some of the key computational findings for the related compound, 1-aminoanthraquinone, which provide a basis for understanding the potential behavior of this compound.

PropertyGround State (S₀)Excited State (S₁)Reference
Geometry PlanarTwisted (amino group ~90° to anthraquinone plane) iphy.ac.cn
Dipole Moment LowerSignificantly Higher iphy.ac.cn
Charge Transfer MinimalFrom amino group to anthraquinone core iphy.ac.cn
TICT Dynamics N/AUltrafast formation mdpi.com

Advanced Analytical Techniques for Compound Study

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is the cornerstone for isolating 1-[(3-Aminopropyl)amino]anthraquinone from reaction mixtures and assessing its purity. High-performance liquid chromatography, often coupled with mass spectrometry, is the predominant technique.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of anthraquinone (B42736) derivatives. mdpi.com For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govnih.gov

The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acid modifier like formic acid or acetic acid to improve peak shape and resolution. nih.govnih.govoup.com Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with monitoring at wavelengths where the anthraquinone chromophore absorbs strongly, such as 254 nm. nih.govoup.comphytojournal.com The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for purity assessment and quantification. nih.gov The development of a successful HPLC method ensures the separation of the target compound from starting materials, byproducts, and degradation products. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Anthraquinone Derivatives

Parameter Typical Setting Rationale / Reference
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Widely used for separating moderately polar to nonpolar compounds like anthraquinones. nih.govnih.govphytojournal.com
Mobile Phase Acetonitrile/Methanol and Water with 0.1-1% Formic or Acetic Acid Organic solvent for elution strength, water for polarity adjustment, and acid for suppressing ionization and improving peak symmetry. nih.govnih.govcabidigitallibrary.org
Elution Mode Gradient Allows for the effective separation of compounds with a range of polarities in a single run. nih.gov
Flow Rate 0.8 - 1.2 mL/min Standard flow rate for analytical scale columns providing good efficiency. nih.gov
Detection UV-Vis / PDA at 254 nm, 280 nm, or 435 nm Anthraquinone core has strong absorbance in the UV region (around 254 nm), while substituted derivatives can show absorbance at longer wavelengths. nih.govnih.govphytojournal.com
Injection Volume 10 - 20 µL Standard volume for analytical HPLC. phytojournal.com

Coupling HPLC with mass spectrometry (HPLC-MS) provides an additional layer of data, confirming both the retention time and the mass-to-charge ratio (m/z) of the eluting compound. Electrospray ionization (ESI) is a common ionization source for this class of molecules because it is a soft ionization technique that typically keeps the parent molecule intact. nih.govresearchgate.net

For this compound, which contains basic amino groups, analysis in positive ion mode is highly effective, detecting the protonated molecule [M+H]⁺. researchgate.net For instance, the related compound 1-aminoanthraquinone (B167232) shows a clear molecular ion signal at m/z 224.07 in positive ESI-MS. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion. akjournals.com A characteristic fragmentation pattern for the anthraquinone core involves the sequential loss of neutral carbon monoxide (CO) molecules. nih.gov This fragmentation data provides high confidence in the identification of the compound.

Table 2: Expected ESI-MS Parameters and Observations for this compound

Parameter Expected Setting / Observation Rationale / Reference
Ionization Mode Electrospray Ionization (ESI), Positive Mode The presence of amino groups makes the compound amenable to protonation. researchgate.net
Precursor Ion [M+H]⁺ The expected protonated molecular ion.
MS/MS Fragmentation Collision-Activated Dissociation (CAD) Induces fragmentation to provide structural information. researchgate.net
Key Fragments Sequential loss of CO (28 Da) Characteristic of the anthraquinone skeleton. nih.gov
Fragmentation of the aminopropyl side chain Provides information specific to the substituent.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Orbitrap Provides high-resolution mass data for accurate mass determination and elemental composition confirmation. researchgate.netmdpi.com

Spectroscopic Monitoring of Reaction Progress and Product Formation

Spectroscopic techniques are vital for real-time or near-real-time monitoring of the synthesis of this compound. They allow researchers to track the consumption of reactants and the formation of the product.

UV-Visible (UV-Vis) Spectroscopy : The extensive conjugated system of the anthraquinone core gives it distinct absorption bands in the UV-visible region. nih.govnih.gov The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the nature and position of substituents. nih.gov As the reaction proceeds and the amino group of the starting material is replaced by the (3-aminopropyl)amino group, a noticeable shift in the λmax would be expected, providing a straightforward way to monitor the reaction's progress. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups within a molecule. To monitor the formation of this compound, one would track the disappearance of peaks corresponding to the starting materials and the appearance of new peaks characteristic of the product. For example, changes in the N-H stretching region and the appearance of bands related to the C-N bond of the secondary amine would indicate product formation. researchgate.netresearchgate.net The characteristic C=O stretching vibrations of the anthraquinone core, typically around 1670-1630 cm⁻¹, would also be present. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H and ¹³C) is arguably the most powerful tool for unambiguous structural confirmation. researchgate.netnih.gov ¹H NMR would confirm the presence of the propyl chain by showing characteristic signals for its methylene (B1212753) (-CH₂-) groups, in addition to the signals from the aromatic protons on the anthraquinone ring. nih.govchemicalbook.com The chemical shifts of the aromatic protons would also change upon substitution, providing further evidence of a successful reaction. ¹³C NMR would similarly show distinct peaks for the carbons in the propyl side chain and the anthraquinone skeleton. nih.gov

Method Development for Quantification in Academic Research Samples (e.g., extracts)

To quantify this compound in research samples, such as crude reaction extracts, a robust and validated analytical method is required. mdpi.com This typically involves developing a quantitative HPLC-UV or HPLC-MS method. nih.govoup.com

The process begins with optimizing the chromatographic conditions, as described in section 7.1.1, to achieve baseline separation of the analyte from other components in the extract. nih.govnih.gov For quantification, a calibration curve is constructed by analyzing a series of standard solutions of the purified compound at known concentrations. thaiscience.infonih.gov The peak area of the analyte is plotted against its concentration, and the linearity of this relationship is established (typically with a coefficient of determination, r², greater than 0.99). nih.govoup.com

The method must be validated to ensure its reliability. oup.com Key validation parameters include:

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.govoup.com

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. oup.comnih.gov

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.comnih.gov

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Once validated, this HPLC method can be used for the accurate and precise quantification of this compound in academic research samples. nih.gov

Emerging Applications in Chemical Science and Technology

Role in Dye and Pigment Chemistry

The anthraquinone (B42736) unit is a fundamental building block for a wide range of colorants due to its brilliant shades and excellent stability. wikipedia.orgnih.gov The introduction of an amino group at the 1-position is particularly important as it significantly influences the resulting color. google.comgoogleapis.comgoogle.com The specific functionalization with a (3-aminopropyl)amino group further enhances its capabilities, positioning it as a key intermediate and a component in specialty colorants.

1-[(3-Aminopropyl)amino]anthraquinone serves as a crucial intermediate in the synthesis of fiber-reactive dyes. google.comgoogleapis.com Fiber-reactive dyes are a class of colorants that form a covalent bond with the fiber, typically cellulose, protein, or polyamide, leading to exceptional wash fastness. google.comdharmatrading.com

The key to this application lies in the terminal amino group of the (3-aminopropyl)amino side chain. This primary amine provides a nucleophilic site that can be readily acylated or reacted with other electrophilic groups. In a typical synthesis, this compound can be reacted with a molecule containing a fiber-reactive group, such as a triazine or vinyl sulfone moiety. The resulting dye molecule incorporates the anthraquinone chromophore for color and the reactive group for permanent fixation to the fabric. wikipedia.orgresearchgate.net

For example, an important precursor for brilliant blue reactive dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is derived from 1-aminoanthraquinone (B167232). wikipedia.org By analogy, this compound can be used to build complex dye structures where the aminopropyl chain acts as a linker to the reactive moiety, providing flexibility and influencing the dye's solubility and affinity for the fiber. The covalent bond formed between the dye and the fiber's hydroxyl or amino groups ensures the color is chemically a part of the material, providing high durability. dharmatrading.com

Beyond dyes, anthraquinone derivatives are integral to the formulation of high-performance and specialty pigments used in demanding applications like automotive finishes, industrial coatings, and plastics. inachemicals.com These pigments are valued for their superior light and weather fastness, heat stability, and chemical resistance. inachemicals.com

The compound this compound can be utilized in this area in several ways. The inherent stability of the anthraquinone core provides the foundational properties of a high-performance pigment. chemimpex.com The (3-aminopropyl)amino side chain offers a reactive handle that can be used to modify the pigment's properties. For instance, it can be reacted to increase the molecule's size, thereby improving its insolubility and resistance to migration. Alternatively, the amino group can be used to graft the pigment onto a polymer backbone, creating a colored polymer composite with no risk of leaching. longdom.org This chemical integration makes it suitable for coloring plastics and other materials where long-term stability is paramount.

Design of Chemical Sensors and Probes

The electronic structure of the anthraquinone system is sensitive to its chemical environment. This property, combined with the chelating and pH-responsive nature of the aminopropylamino side chain, makes this compound an excellent candidate for the development of optical sensors.

The polyamine chain on the anthraquinone scaffold can act as an effective chelation site for various metal cations. Research has demonstrated that chemosensors incorporating a 1-aminoanthraquinone unit functionalized with polyamine chains can visually detect and quantify heavy metal ions in aqueous solutions. nih.gov

The binding of a metal ion to the amino groups of the side chain perturbs the electronic system of the anthraquinone chromophore. This interaction alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a distinct change in its UV-Visible absorption spectrum, which is perceived as a color change. One study developed water-soluble chemosensors with a structure analogous to this compound that showed high selectivity for copper(II) and lead(II) ions. nih.gov The coordination of Cu²⁺ ions induced a significant color change, allowing for visual detection. nih.gov

The table below summarizes the sensing capabilities of a related aminoanthraquinone-based chemosensor for different metal ions.

Metal IonResponseWavelength Shift (nm)
Copper (II)Strong Colorimetric Change134
Lead (II)Colorimetric Change-
Other Ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.)No InterferenceN/A
Data derived from studies on analogous polyamine-functionalized 1-aminoanthraquinone sensors. nih.gov

The presence of primary and secondary amino groups in the (3-aminopropyl)amino side chain makes the molecule responsive to changes in pH. In acidic conditions, these amino groups can become protonated. This protonation introduces positive charges and alters the electron-donating ability of the substituent, which in turn affects the electronic absorption and emission properties of the anthraquinone core, leading to a colorimetric or fluorescent response. researchgate.netmdpi.com

Studies on similar structures, such as quinoxalines with (3-aminopropyl)amino substituents, have shown that the protonation of the aminopropyl residues in aqueous solutions below pH 8 leads to significant shifts in both absorption and fluorescence spectra. researchgate.netmdpi.com This halochromic behavior allows the compound to function as a dual optical pH sensor. For this compound, a change in pH would modulate the ICT from the amino substituent to the anthraquinone acceptor, resulting in a visible color change. This makes it a promising candidate for developing reusable, real-time pH indicators for acidic environments. nih.govrsc.org

Materials Science Applications (General Anthraquinone Relevance)

The rigid, planar, and electrochemically active structure of the anthraquinone core makes it a valuable component in a wide array of advanced materials. While these applications often utilize various derivatives, the fundamental properties of the anthraquinone skeleton are the key driver of their performance.

Anthraquinone-based materials are heavily investigated for energy storage applications. Their ability to undergo reversible two-electron redox reactions makes them promising active materials for both aqueous and non-aqueous redox flow batteries. researchgate.netrsc.orgpnnl.gov They are also used as anode materials in lithium-ion batteries and as components in supercapacitors. rsc.orgresearchgate.net

Furthermore, anthraquinones are incorporated into porous organic polymers (POPs) and covalent organic frameworks (COFs). researchgate.netarabjchem.org These materials benefit from the electrochemical stability and high specific surface areas, making them suitable for applications in catalysis, gas separation, and energy storage. arabjchem.org In another domain, the semiconducting properties of anthraquinone derivatives have been harnessed to create environmental sensors, such as those for humidity and temperature. mdpi.comresearchgate.net

The table below outlines some of the key materials science applications for anthraquinone derivatives.

Application AreaSpecific UseKey Anthraquinone Property
Energy Storage Anode materials for redox flow batteries researchgate.netrsc.orgpnnl.govReversible two-electron redox reactions, fast kinetics
Anode material for Lithium-ion batteries researchgate.netMulti-redox sites, high theoretical capacity
Supercapacitors acs.orgHigh power density, long cycle life
Advanced Polymers Porous Organic Polymers (POPs) arabjchem.orgElectrochemical stability, high surface area
Polymer Composites longdom.orgEnhanced thermal and mechanical properties
Sensors Organic semiconductor-based sensors mdpi.comresearchgate.netHydrophobicity, high melting point, electronic properties

Redox-Active Materials

The anthraquinone (AQ) framework is a highly promising lead structure for materials in organic electronics, largely due to its capacity for reversible redox reactions. rsc.org Derivatives of anthraquinone are particularly valued as electroactive materials for applications such as non-aqueous redox flow batteries (NARFBs). The core structure can be systematically modified with various substituents, including hydroxy and amino groups, to fine-tune the electrochemical reduction potentials. rsc.org

The electrochemical behavior of aminoanthraquinone derivatives is typically characterized by two reversible or quasi-reversible reduction steps, corresponding to the formation of a radical anion and subsequently a dianion. researchgate.net The potential of these redox events can be precisely measured using techniques like cyclic voltammetry. researchgate.net This tunability is critical for designing high-performance energy storage systems. For instance, modifying the anthraquinone structure can improve solubility and stability in the charged state, which are key challenges in the development of practical NARFBs. rsc.org The predictable redox nature of the 1-aminoanthraquinone core makes its derivatives, including this compound, effective electron acceptors with broad applications in electrochemical sensors and energy storage. researchgate.netresearchgate.net

CompoundFirst Reduction Potential (E¹ V)Second Reduction Potential (E² V)Solvent/Electrolyte System
1-aminoanthraquinone-1.12-1.63DMF / 0.1 M TBAP
Thiol-functionalized aminoanthraquinone derivative (Compound 7)-1.09-1.60DMF / 0.1 M TBAP
Thiol-functionalized aminoanthraquinone derivative (Compound 8)-1.07-1.55DMF / 0.1 M TBAP
Thiol-functionalized aminoanthraquinone derivative (Compound 12)-1.02-1.50DMF / 0.1 M TBAP

Data sourced from cyclic voltammetry studies on aminoanthraquinone derivatives. researchgate.net

Bioinorganic Applications (Non-Clinical)

In non-clinical settings, this compound and its analogs are investigated for their interactions with biological systems at a molecular level, serving as tools for research and development.

Molecular Probes for Biological Systems

Aminoanthraquinone derivatives are of significant interest as fluorescent probes. liberty.eduliberty.edu The fluorescence mechanism is often governed by an internal charge transfer (ICT) from the electron-donating amino group to the electron-accepting anthraquinone core upon excitation. nih.gov This property leads to notable solvatochromism, where the color of the emitted light changes with the polarity of the solvent, ranging from green to red. nih.gov This sensitivity to the local environment makes them effective probes for studying molecular interactions.

These compounds exhibit broad absorbance and fluorescence spectra, with Stokes shifts (the difference between absorption and emission maxima) that can be substantial, a desirable trait for fluorescent dyes. liberty.edunih.gov For example, certain anthraquinone α-aminophosphonates, which are structurally related to the title compound, show absorbance maxima between 465–488 nm and fluorescence emission maxima from 584 nm to 628 nm depending on the solvent. nih.gov The planar structure of anthraquinones also allows them to intercalate with double-stranded DNA, a mechanism that can be exploited for developing fluorescent stains for cellular imaging. liberty.edu

Compound ClassTypical Absorption Maxima (nm)Typical Fluorescence Maxima (nm)Key Property
Anthraquinone α-aminophosphonates465 - 488584 - 628Significant Solvatochromism
1-aminoanthraquinoneNot specifiedNot specifiedHighly structured fluorescence spectra
Custom Synthesized Anthraquinone Dyes (e.g., RBS3)420556Large Stokes Shift

This table summarizes the photophysical properties of various aminoanthraquinone derivatives, highlighting their potential as fluorescent probes. liberty.edunih.govosti.gov

Modulators of Specific Enzyme Activities (e.g., non-clinical focus)

The anthraquinone scaffold is a recognized pharmacophore that interacts with various biological proteins and enzymes. imrpress.com A significant area of non-clinical research focuses on their ability to inhibit the activity of specific enzymes. Due to their planar aromatic structure, anthraquinone derivatives are known to function as intercalating agents with DNA. liberty.edu This mechanism allows them to inhibit vital enzymes involved in DNA replication and repair, such as topoisomerase II. liberty.eduimrpress.com By binding to DNA or the enzyme-DNA complex, they can prevent the re-ligation of the DNA strands, leading to cellular process disruption. This enzyme-modulating activity is a cornerstone of their biological effects and a subject of extensive investigation in medicinal chemistry to develop new research tools and therapeutic lead compounds. imrpress.com

Antifungal Research via Derivatives

Anthraquinones sourced from natural origins, such as plants and fungi, represent a rich reservoir of biologically active compounds, many of which exhibit antifungal properties. core.ac.uk Naturally occurring anthraquinones like chrysophanol, emodin, and aloe-emodin (B1665711) have demonstrated activity against a range of fungi. However, these natural compounds sometimes have limitations, such as poor water solubility, which can hinder their application. nih.gov

To address this, research focuses on the synthesis of derivatives, including aminoanthraquinones, to enhance their physicochemical properties and biological efficacy. nih.gov Studies on synthesized aminoanthraquinone derivatives have shown strong antimicrobial activities against pathogenic fungi. The introduction of different functional groups to the anthraquinone core allows for the modulation of antifungal potency, making this a fertile area for discovering new and effective antifungal agents.

Antioxidant Activity in Chemical Contexts

The anthraquinone nucleus is redox-active and can participate in reactions involving reactive oxygen species (ROS). The antioxidant or pro-oxidant nature of a specific anthraquinone derivative is highly dependent on its substitution pattern. Certain structural features enable these compounds to act as antioxidants by scavenging free radicals. For instance, some anthraquinones can scavenge hydroxyl radicals, a highly reactive and damaging ROS.

Conversely, other derivatives can exhibit pro-oxidant activity, potentially by enhancing the production of free radicals. This dual activity is a subject of chemical studies to understand the structure-activity relationships that govern the interaction of anthraquinones with ROS. This knowledge is crucial for applications where modulation of oxidative stress is desired, such as in the development of industrial stabilizers or chemical probes for studying redox processes.

Antiviral Activity in Chemical Contexts

The investigation of anthraquinone derivatives as potential antiviral agents has revealed a promising area of chemical research. While specific antiviral studies on This compound are not extensively documented in publicly available literature, the broader class of amino-substituted anthraquinones has demonstrated notable antiviral properties against a range of viruses. The structural features of these compounds, particularly the nature and position of substituents on the anthraquinone core, play a crucial role in their biological activity.

Research into the antiviral mechanisms of anthraquinone derivatives suggests several modes of action. These can include the inhibition of crucial viral enzymes, interference with the viral life cycle, and the induction of host immune responses. nih.govnih.govnih.govyoutube.com For instance, some anthraquinones have been found to inhibit HIV-1 reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus. nih.gov The planar anthraquinone structure allows for intercalation into viral DNA or RNA, while various substituents can interact with viral proteins, disrupting their function.

A significant study on 1,5-diamino anthraquinones bearing N-alkylamino side chains highlighted the importance of these substitutions for antiviral efficacy. nih.gov One of the tested compounds, 1,5-bis[(3-morpholinopropyl)amino]-anthraquinone , which shares a similar aminopropyl side chain with the subject compound, was identified as an effective antiviral agent. nih.gov Its mechanism of action was attributed to the induction of interferon, a key signaling protein in the innate immune system that triggers defensive measures against viral infections. nih.gov This suggests that this compound could potentially exhibit similar interferon-inducing capabilities.

The antiviral spectrum of anthraquinone derivatives is broad, with studies showing activity against various DNA and RNA viruses. For example, derivatives have been evaluated against human cytomegalovirus (HCMV), a DNA virus, and Zika virus (ZIKV), an RNA virus. nih.gov In the case of HCMV, compounds such as quinalizarin, emodin, and alizarin (B75676) have demonstrated antiviral effects. nih.gov

The structure-activity relationship (SAR) studies of anthraquinone derivatives indicate that the presence, number, and position of hydroxyl, amino, and other functional groups significantly influence their antiviral potential. nih.govnih.govresearchgate.net For instance, polyphenolic and polysulfonated anthraquinones have shown potent activity against HIV-1. nih.gov The substitution pattern on the anthraquinone ring can affect the molecule's ability to bind to viral targets or to be recognized by host cell machinery to initiate an antiviral response. The antiviral activity of some anthraquinones has also been linked to their ability to generate reactive oxygen species, which can damage viral components.

While direct experimental data on the antiviral activity of this compound is limited, the existing research on structurally related compounds provides a strong rationale for its potential as an antiviral agent. The presence of the (3-aminopropyl)amino side chain is a key structural feature that warrants further investigation to determine its specific antiviral profile and mechanism of action.

Research Findings on Related Anthraquinone Derivatives

Compound NameVirus(es) TestedKey FindingsReference(s)
1,5-bis[(3-morpholinopropyl)amino]-anthraquinone Encephalomyocarditis virusEffective antiviral agent through induction of interferon. nih.gov
1,5-bis[[2-(diethylamino)ethyl]amino]-anthraquinone Encephalomyocarditis virusMost active compound in the series, protected mice from viral infection. nih.gov
Polyphenolic and Polysulfonated Anthraquinones Human Immunodeficiency Virus Type 1 (HIV-1)Possessed the most potent antiviral activity among the tested compounds. nih.gov
Quinalizarin Human Cytomegalovirus (HCMV)Showed antiviral activity against a normal laboratory strain and a ganciclovir-resistant strain of HCMV. nih.gov
Emodin Human Cytomegalovirus (HCMV)Exhibited antiviral activity against a normal laboratory strain of HCMV. nih.gov
Alizarin Human Cytomegalovirus (HCMV)Demonstrated antiviral activity against a normal laboratory strain and a ganciclovir-resistant strain of HCMV. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of aminoanthraquinones traditionally involves methods that can be environmentally taxing, sometimes requiring harsh conditions or toxic catalysts like mercury. google.com Future research should prioritize the development of green and sustainable synthetic pathways for 1-[(3-Aminopropyl)amino]anthraquinone.

Key areas for investigation include:

Catalyst-Free Reactions: Inspired by the synthesis of other aminoanthraquinone derivatives, one-pot, three-component condensation reactions could be explored, which proceed in mild temperatures without any solvent or catalyst. researchgate.netresearchgate.net This approach could potentially be adapted to directly construct the target molecule or its precursors, offering high yields and short reaction times. researchgate.net

Continuous-Flow Processes: High-temperature ammonolysis in continuous-flow microreactors has been shown to be a safe and efficient method for producing 1-aminoanthraquinone (B167232), a key precursor. mdpi.com Research could focus on integrating the subsequent aminoalkylation step into a continuous-flow system, enhancing control, safety, and scalability while potentially reducing the required excess of reagents. mdpi.com

Green Reduction Methods: The reduction of a nitroanthraquinone precursor is a common step. Adopting green reducing agents, such as sodium hydrosulfide (B80085) (NaHS) in water, could replace more hazardous reagents, offering a clean, operationally simple, and scalable protocol. journalajacr.com

Table 1: Potential Sustainable Synthetic Strategies

Strategy Conventional Approach Proposed Sustainable Alternative Key Benefits
Precursor Synthesis Nitration using mixed acids; reduction using harsh reagents. Nitration in ionic liquids; reduction with NaHS in water. journalajacr.comgoogle.com Recyclable solvents, milder conditions, improved safety.

| Side-Chain Attachment | Batch processing with excess reagents and organic solvents. | Catalyst-free, one-pot synthesis or continuous-flow reaction. researchgate.netmdpi.com | Reduced waste, higher efficiency, enhanced process control. |

Exploration of New Derivatization Strategies for Targeted Interactions

The terminal primary amine on the aminopropyl side chain of this compound is a versatile functional handle for further derivatization. This opens avenues for creating a library of new molecules with tailored properties for specific, non-clinical interactions.

Future derivatization strategies could focus on:

Coupling to Biomolecules and Scaffolds: The terminal amine can be readily coupled to other molecules, such as calix nih.govpyrrole, to develop new sensors. researchgate.net This strategy could be expanded to attach the chromophore to polymers or other macromolecular structures to create functional materials.

Modifying for Specific Binding: Anthraquinone (B42736) derivatives are known to interact with non-canonical DNA structures like G-quadruplexes, with the side chains playing a crucial role in binding affinity and selectivity. nih.gov Future work could involve synthesizing a series of analogues by modifying the aminopropyl group to systematically probe and optimize these interactions for applications in diagnostics or as biochemical tools.

Synthesis of Enzyme Inhibitors: By synthesizing a series of derivatives based on the this compound scaffold, it may be possible to develop potent and selective inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), similar to how derivatives of bromaminic acid have been developed. nih.govelsevierpure.com

Table 2: Proposed Derivatization Strategies and Applications

Derivatization Site Reactant Type Potential Application Rationale
Terminal Amine Carboxylic acid-functionalized scaffolds (e.g., calix nih.govpyrrole) Chemical Sensors Creates a new molecular receptor with a fluorescent reporter. researchgate.net
Terminal Amine Peptides or Oligonucleotides Probes for Biochemical Assays Targets specific biological structures for detection or analysis.

| Anthraquinone Core | Introduction of sulfonate groups | Enzyme Inhibitors | The sulfonate group has been found to be critical for the inhibitory activity of related compounds. nih.govelsevierpure.com |

Advanced Spectroscopic Probes for Real-Time Molecular Dynamics

Aminoanthraquinones often exhibit interesting photophysical properties, including fluorescence. researchgate.net These properties make this compound a candidate for development into advanced spectroscopic probes.

Unexplored research avenues include:

Solvatochromic Sensors: Some anthraquinone α-aminophosphonates show significant solvatochromic behavior, with their fluorescence emission color changing based on the polarity of the solvent. mdpi.com A systematic study of the absorption and emission spectra of this compound in a range of solvents could reveal its potential as a probe for micro-environmental polarity.

Fluorescence Resonance Energy Transfer (FRET) Systems: The terminal amine could be functionalized with another dye to create a FRET pair. Such a construct could be designed to report on conformational changes or binding events through changes in fluorescence, providing a tool for real-time molecular dynamics studies.

Bioimaging Agents: Fluorescent anthraquinone derivatives have been successfully used for confocal laser scanning microscopy (CLSM) imaging of biological specimens. mdpi.com The properties of this compound could be evaluated and optimized for visualizing specific cellular components or organisms in non-clinical research. The internal charge transfer from the electron-donating amino group to the electron-withdrawing carbonyl groups is a fundamental mechanism governing the fluorescence that could be tuned through derivatization. mdpi.com

Integration with Nanotechnology for Advanced Functional Materials

The integration of organic molecules like aminoanthraquinones with nanomaterials can lead to hybrid systems with synergistic properties. The unique structure of this compound makes it a compelling candidate for creating novel functional materials.

Future research should explore:

Organic Semiconductor Devices: Aminoanthraquinone has been used as an active material in humidity and temperature sensors due to its hydrophobic nature and high melting point. mdpi.com The aminopropyl derivative could be investigated for similar applications, with the side chain potentially modifying its film-forming properties and sensitivity. The creation of rough surface morphologies, which can be favorable for sensing applications, should be a target. mdpi.com

Nanocomposite Electrodes: Researchers have successfully wrapped 2-aminoanthraquinone (B85984) nanowires in a 3D graphene framework to create high-capacity, stable cathodes for lithium-ion batteries. nih.gov A similar strategy could be applied to this compound. The aminopropyl side chain might influence the self-assembly process and the resulting nanowire morphology, potentially leading to improved electrochemical performance.

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting the photophysical properties of the anthraquinone chromophore onto the nanoscale system. The terminal amine provides a convenient anchor point for covalent attachment.

Deeper Unraveling of Structure-Activity Relationships for Non-Clinical Applications

Understanding the relationship between molecular structure and functional properties (Structure-Activity Relationship, or SAR) is crucial for designing new materials and tools. For this compound, systematic studies are needed to correlate its structural features with its performance in non-clinical contexts.

Key SAR studies could involve:

Varying the Linker Length: Synthesizing a homologous series of compounds where the aminopropyl chain is replaced with aminoethyl, aminobutyl, and aminohexyl chains. The effect of this change on properties like fluorescence quantum yield, binding affinity to target substrates, or performance in a sensor device would provide valuable design rules.

Substitution on the Anthraquinone Core: Introducing other functional groups (e.g., hydroxyl, methoxy, sulfonate) at different positions on the anthraquinone ring. This would modulate the electronic properties of the chromophore, impacting its color, redox potential, and fluorescence. nih.govelsevierpure.com

Derivatization of the Terminal Amine: As mentioned in section 9.2, converting the terminal amine to amides, sulfonamides, or secondary/tertiary amines and quantifying the resulting change in functional properties. Studies on other aminoanthraquinones have shown that such modifications significantly impact biological activity and molecular interactions. nih.gov

Table 3: Proposed SAR Studies and Target Properties

Structural Modification Example Analogues Target Property to Measure Potential Application
Alkyl Chain Length 1-[(2-Aminoethyl)amino]anthraquinone, 1-[(4-Aminobutyl)amino]anthraquinone Binding Affinity Biochemical Probes
Core Substitution 4-Hydroxy-1-[(3-aminopropyl)amino]anthraquinone Absorption/Emission Spectra Dyes, Fluorescent Tags

| Terminal Amine Derivatization | N-acetyl-1-[(3-aminopropyl)amino]anthraquinone | Sensor Response | Chemical Sensors |

Computational Predictions for Rational Design of Analogues

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. Applying these methods to this compound and its potential derivatives is a critical future step.

Promising computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can predict how the molecule and its analogues behave in different environments. This can be used to rationalize alignment trends in liquid crystal hosts rsc.org, understand self-assembly processes rsc.org, or simulate interactions with target substrates. nih.gov Interactive MD could even provide a real-time "feel" for the forces involved in binding events. uiuc.edu

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, predict UV-Vis and fluorescence spectra, and understand the nature of excited states. This is essential for designing new dyes and fluorescent probes with desired photophysical properties.

High-Throughput Virtual Screening: Once a target application is identified (e.g., binding to a specific material surface), computational models can be used to screen a large virtual library of potential derivatives of this compound. This allows for the rational selection of the most promising candidates for synthesis and experimental validation. youtube.com The use of physics-informed reinforcement learning could further augment these simulations to more efficiently explore the conformational space. arxiv.org

Table 4: Computational Tools for Analogue Design

Computational Method Information Gained Application in Design
Molecular Dynamics (MD) Conformational flexibility, binding modes, self-assembly behavior. rsc.orgrsc.org Predicting material compatibility and binding affinity.
Density Functional Theory (DFT) Electronic structure, absorption/emission wavelengths, charge distribution. Designing new dyes and probes with specific spectral properties.

| Virtual Screening | Ranking of a large library of virtual compounds based on predicted properties. | Prioritizing synthetic targets with the highest probability of success. |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[(3-Aminopropyl)amino]anthraquinone?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 1-aminoanthraquinone with 3-aminopropylamine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours . Catalytic agents like acetic acid or pyridine may enhance reaction efficiency by promoting deprotonation of the amine. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires monitoring reaction progress via TLC or HPLC, with characterization by 1H^1H-NMR (δ 6.8–8.2 ppm for aromatic protons) and ESI-MS (expected [M+H]+^+ at m/z ~351) .

Advanced: How can quantum chemical calculations elucidate the reaction mechanism of this compound formation?

Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model the nucleophilic 1,4-addition mechanism between anthraquinone derivatives and amines. Key steps include:

  • Transition State Analysis: Identifying energy barriers for amine attack at the carbonyl group.
  • Solvent Effects: Incorporating polarizable continuum models (PCM) to assess solvent polarity impacts on reaction kinetics .
  • Charge Distribution: Mapping electrostatic potential surfaces to predict regioselectivity.
    Experimental validation involves kinetic isotope effects (KIEs) and substituent-dependent rate comparisons. Cross-referencing computational data with experimental 13C^13C-NMR shifts (e.g., carbonyl carbons at ~180 ppm) ensures mechanistic accuracy .

Basic: What analytical techniques are critical for characterizing this compound purity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) identifies impurities (<1% threshold) .
  • Spectroscopy:
    • IR: Confirm N–H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1670 cm1^{-1}).
    • 1H^1H-NMR: Integrate aromatic (6–8 ppm) and aliphatic proton regions (1.5–3.5 ppm) for stoichiometric validation .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 68.55%, H: 5.18%, N: 11.99%) .

Advanced: How can researchers resolve contradictory data on the biological activity of anthraquinone derivatives?

Methodological Answer:
Contradictions often arise from variations in:

  • Purity: Impurities (e.g., unreacted amines) may skew bioassay results. Validate via LC-MS and elemental analysis .
  • Assay Conditions: Standardize cell lines (e.g., HeLa vs. HEK293), exposure times, and solvent controls (DMSO concentration ≤0.1%) .
  • Structural Analogues: Compare activity of this compound with its metal complexes (e.g., Co(III) derivatives) to isolate ligand-specific effects .
    Meta-analyses of dose-response curves (IC50_{50} values) and molecular docking studies (e.g., AutoDock Vina) can clarify structure-activity relationships .

Basic: What protocols are recommended for evaluating the photostability of this compound?

Methodological Answer:

  • Accelerated Degradation Studies: Expose solutions (104^{-4} M in ethanol) to UV light (λ = 365 nm, 15 W) for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance decay at λmax_{\text{max}} ~480 nm) .
  • Kinetic Modeling: Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}).
  • Product Identification: Use HRMS and 1H^1H-NMR to detect photoproducts (e.g., quinone ring reduction or side-chain cleavage) .

Advanced: How can computational toxicology predict the renal toxicity of this compound?

Methodological Answer:

  • QSAR Models: Train algorithms on datasets linking anthraquinone structures to nephrotoxicity endpoints (e.g., kidney weight gain in rats) .
  • Molecular Dynamics (MD): Simulate interactions with renal transporters (e.g., OAT1/OAT3) to predict uptake and accumulation .
  • In Vivo Validation: Conduct histopathological analysis of renal tissues post-administration (dose: 10–50 mg/kg, 28-day study) . Correlate findings with urinary biomarkers (e.g., KIM-1, NGAL).

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Polar Solvents: DMSO (solubility >50 mg/mL) and DMF (>30 mg/mL) are preferred for biological assays.
  • Aqueous Buffers: Use phosphate-buffered saline (PBS, pH 7.4) with Tween-80 (0.1% w/v) for in vitro studies.
  • Quantification: Determine solubility via gravimetric analysis after 24-hour agitation (25°C) .

Advanced: What strategies mitigate aggregation artifacts in spectroscopic studies of anthraquinone derivatives?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Monitor particle size (nm range) in real-time to detect aggregation.
  • Critical Aggregation Concentration (CAC): Determine via fluorescence spectroscopy using pyrene as a probe (CAC typically 10–100 µM) .
  • Surfactant Addition: Incorporate non-ionic surfactants (e.g., Triton X-100, 0.01% w/v) to stabilize monomeric forms .

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1-[(3-Aminopropyl)amino]anthraquinone
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1-[(3-Aminopropyl)amino]anthraquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.